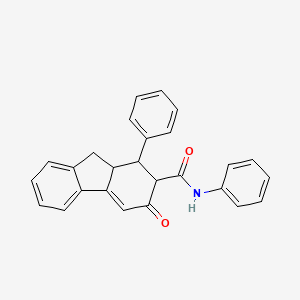
3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fluorene backbone, which is a polycyclic aromatic hydrocarbon, and is substituted with a carboxamide group and a diphenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorene backbone: This can be achieved through the cyclization of biphenyl derivatives under acidic conditions.
Introduction of the carboxamide group: This step involves the reaction of the fluorene derivative with an appropriate amine, such as diphenylamine, in the presence of a coupling reagent like carbodiimide.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxo group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, resulting in a wide range of derivatives.
Scientific Research Applications
3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Fluorene derivatives: Compounds with similar fluorene backbones but different substituents.
Carboxamides: Compounds with carboxamide functional groups but different aromatic or aliphatic backbones.
Diphenyl derivatives: Compounds with diphenyl groups attached to various backbones.
Uniqueness
3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide is unique due to the combination of its fluorene backbone, carboxamide group, and diphenyl substituents This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds
Properties
CAS No. |
117836-69-8 |
|---|---|
Molecular Formula |
C26H21NO2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-oxo-N,1-diphenyl-1,2,9,9a-tetrahydrofluorene-2-carboxamide |
InChI |
InChI=1S/C26H21NO2/c28-23-16-21-20-14-8-7-11-18(20)15-22(21)24(17-9-3-1-4-10-17)25(23)26(29)27-19-12-5-2-6-13-19/h1-14,16,22,24-25H,15H2,(H,27,29) |
InChI Key |
CYLDRVJBXRVIDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(=O)C=C2C3=CC=CC=C31)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















